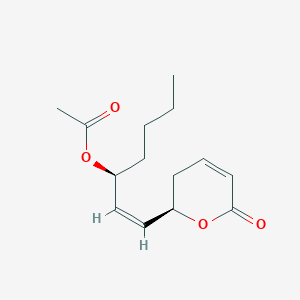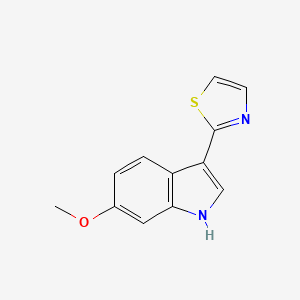
N-Salicyloyltryptamin
Übersicht
Beschreibung
N-Salicyloyltryptamine is a derivative of tryptamine, synthesized through the coupling of tryptamine with methyl salicylate. It has been studied for its potential anticonvulsant properties and its effects on the central nervous system (CNS) (Oliveira et al., 2006). This compound has also shown to possess unique fluorescent properties upon interaction with certain anions, indicating its potential as a fluorescent chemosensor (Bao, Zhou, & Yu, 2010).
Synthesis Analysis
N-Salicyloyltryptamine is synthesized by coupling tryptamine with benzoylchloride and methyl salicylate, respectively. The structural elucidation of this compound was achieved through various spectroscopic methods, including two-dimensional NMR techniques (Oliveira et al., 2006).
Molecular Structure Analysis
Although specific details on the molecular structure analysis of N-Salicyloyltryptamine were not found in the provided papers, such analysis typically involves spectroscopic methods and possibly crystallography to determine the arrangement of atoms within the molecule. Related compounds have had their crystal structure determined, providing insights into the geometry and electronic structure of similar molecules (Masuda et al., 2008).
Chemical Reactions and Properties
The chemical properties of N-Salicyloyltryptamine include its ability to act as a fluorescent turn-on chemosensor for certain anions, demonstrating a significant blueshift and enhancement in fluorescence emission spectra upon interaction with F− and AcO− (Bao, Zhou, & Yu, 2010).
Physical Properties Analysis
While specific physical properties such as melting point, boiling point, and solubility of N-Salicyloyltryptamine were not directly provided, these can generally be inferred or calculated based on molecular structure analysis and known properties of similar compounds.
Chemical Properties Analysis
N-Salicyloyltryptamine's chemical properties, particularly its interactions with anions to exhibit fluorescence, highlight its potential as a chemosensor. Its synthesis and structural characterization suggest a framework for understanding its reactivity and interaction with biological systems, such as its anticonvulsant activity and effects on CNS depressant behaviors (Oliveira et al., 2006).
Wissenschaftliche Forschungsanwendungen
Vasorelaxation
STP induziert Vasorelaxation durch die Aktivierung des NO/sGC-Signalwegs und die Reduktion des Kalziumeinstroms . Dieser Effekt ist sowohl endothelabhängig als auch endothelunabhängig . Die endothelabhängigen Relaxationen als Reaktion auf STP werden durch L-NAME (endotheliale NO-Synthase—eNOS—Inhibitor), Hydroxocobalamin (NO-Scavenger) und ODQ (lösliche Guanylylcyclase—sGC—Inhibitor) deutlich reduziert .
Stickstoffmonoxid (NO)-Spiegel
STP erhöht den NO-Spiegel, wie in amperometrischen Experimenten mit frisch dispergierten CD31+-Zellen beobachtet wurde . Dieser Anstieg des NO-Spiegels ist mit dem vasorelaxierenden Effekt von STP verbunden .
Hemmung von spannungsabhängigen Kalziumkanälen
STP hemmt spannungsabhängige Kalziumkanäle, was zu seinem endothelunabhängigen vasorelaxierenden Effekt beiträgt . Dies wird durch die Hemmung der Konzentrations-Antwort-Kalziumkurven in depolarisierender Lösung, die verstärkte Relaxation in Ringen, die mit hohem extrazellulärem KCl präinkubiert wurden, und die Hemmung makroskopischer Kalziumströme belegt .
Neuroprotektion und spasmolytische Effekte
Benzoyltryptamin-Analoga, wie z. B. STP, wirken neuroprotektiv und spasmolytisch auf glatte Muskeln . Sie reduzieren die Erzeugung von Aktionspotenzialen in neuronalen Zellen und beeinflussen die neuronale Erregbarkeit stark durch ihre Wirkung auf Ionenkanäle .
Antikonvulsive und antinozizeptive Effekte
STP wurde als Antikonvulsivum beobachtet und übt antinozizeptive Wirkungen bei Mäusen aus . Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit Krampfanfällen und Schmerzen hin.
Immunmodulation und Redox-Eigenschaften
Es wurde gezeigt, dass STP entzündungshemmende Parameter in Dosen moduliert, die die Zellviabilität nicht beeinträchtigen . Es kehrt einige durch LPS induzierte Redox- und Entzündungsparameter um, einschließlich Thioloxidation, Superoxiddismutase-Aktivierung und morphologischer Veränderungen, die mit der Makrophagenaktivierung verbunden sind . Es hemmt auch signifikant die durch LPS induzierte Freisetzung von TNF-α und IL-1β sowie die Hochregulierung von CD40- und TNF-α-Proteinen .
Wirkmechanismus
Target of Action
N-Salicyloyltryptamine (STP) primarily targets neuronal cells and smooth muscles . It influences neuronal excitability by acting on ion channels . In smooth muscles, it acts as a neuroprotective and spasmolytic agent .
Mode of Action
N-Salicyloyltryptamine interacts with its targets in several ways. It reduces the generation of action potentials in neuronal cells, thereby strongly influencing neuronal excitability . In smooth muscles, it induces vasorelaxation through the activation of the Nitric Oxide/soluble Guanylyl Cyclase (NO/sGC) pathway and reduction of calcium influx .
Biochemical Pathways
The primary biochemical pathway affected by N-Salicyloyltryptamine is the NO/sGC pathway . Activation of this pathway leads to vasorelaxation . Additionally, N-Salicyloyltryptamine appears to inhibit voltage-gated calcium channels, which results in a reduction of calcium influx .
Result of Action
N-Salicyloyltryptamine has several molecular and cellular effects. It causes both endothelium-dependent and -independent relaxation in mesenteric rings . It also reverses some redox and inflammatory parameters induced by Lipopolysaccharides (LPS), including thiol (sulfhydryl) oxidation, superoxide dismutase activation, and morphological changes associated with macrophage activation . Furthermore, it significantly inhibits LPS-induced Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) release, as well as CD40 and TNF-α protein upregulation .
Eigenschaften
IUPAC Name |
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-8-4-2-6-14(16)17(21)18-10-9-12-11-19-15-7-3-1-5-13(12)15/h1-8,11,19-20H,9-10H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPYTDZHCNJRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438669 | |
| Record name | N-Salicyloyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31384-98-2 | |
| Record name | N-Salicyloyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary mechanisms of action of N-Salicyloyltryptamine (NST) at the cellular level?
A1: N-Salicyloyltryptamine (NST) exerts its effects through multiple mechanisms:
- Vasorelaxation: NST induces vasorelaxation by activating the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway and inhibiting voltage-gated calcium channels. This dual action contributes to its ability to relax blood vessels. []
- Anticonvulsant Activity: NST displays anticonvulsant properties, possibly by enhancing central GABAergic neurotransmission. This is supported by the observation that flumazenil, a benzodiazepine antagonist, inhibits NST's effect on seizure latency in the pentylenetetrazole model. []
Q2: What is the structure of N-Salicyloyltryptamine and how was it elucidated?
A2: N-Salicyloyltryptamine is a tryptamine analog where the tryptamine nitrogen is acylated with a salicylic acid moiety. The structure was confirmed using standard spectroscopic methods, including nuclear magnetic resonance (NMR) techniques such as COSY (Correlation Spectroscopy), COBY, and HMBC (Heteronuclear Multiple Bond Correlation). []
Q3: Does N-Salicyloyltryptamine possess anti-inflammatory properties? If so, what are the potential mechanisms involved?
A3: Yes, NST exhibits anti-inflammatory effects. In a carrageenan-induced peritonitis model, NST significantly reduced leukocyte migration to the peritoneal cavity. Furthermore, it demonstrated antioxidant activity by decreasing myeloperoxidase and catalase activities, as well as reducing nitrite and thiobarbituric acid reactive species levels. These findings suggest that NST's anti-inflammatory action might involve modulating neutrophil migration and scavenging reactive oxygen species. []
Q4: Has N-Salicyloyltryptamine demonstrated efficacy in any in vivo models of disease?
A4: Yes, NST has shown promising results in several animal models:
- Antinociception: NST reduced pain responses in mice subjected to formalin and acetic acid-induced writhing tests, indicating its potential as an analgesic. []
- Anti-edema: NST significantly inhibited edema induced by various agents, including carrageenan, dextran, compound 48/80, histamine, serotonin, capsaicin, and prostaglandin E2, in rodent models. Its ability to attenuate compound 48/80-induced mast cell degranulation suggests that its anti-edematogenic effect might involve inhibiting mast cell activation. []
- Anticonvulsant Activity: NST exhibited anticonvulsant properties in rodent models of seizures induced by pentylenetetrazole and picrotoxin, further supporting its potential therapeutic utility in epilepsy. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




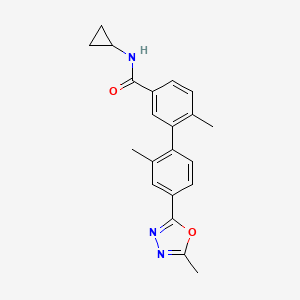
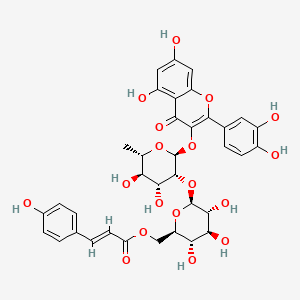
![2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247854.png)


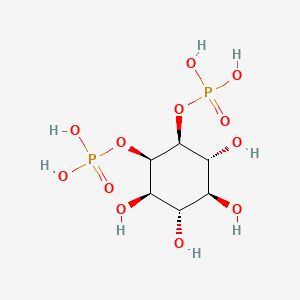
![2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B1247860.png)
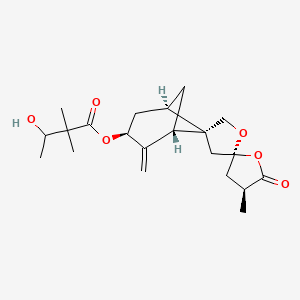
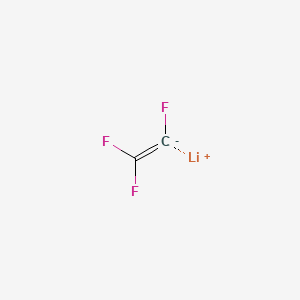
![(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid](/img/structure/B1247866.png)
